molecular formula C24H22N2O2 B14922295 Quinazolin-4(3H)-one, 1,2-dihydro-2-(4-allyloxyphenyl)-3-(4-methylphenyl)-

Quinazolin-4(3H)-one, 1,2-dihydro-2-(4-allyloxyphenyl)-3-(4-methylphenyl)-

Cat. No.: B14922295
M. Wt: 370.4 g/mol
InChI Key: LYGQOZRGTLPLDK-UHFFFAOYSA-N
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Description

Quinazolin-4(3H)-one, 1,2-dihydro-2-(4-allyloxyphenyl)-3-(4-methylphenyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazolin-4(3H)-one derivatives typically involves the condensation of anthranilic acid derivatives with various aldehydes or ketones. The reaction conditions often include acidic or basic catalysts and may require heating to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Quinazolin-4(3H)-one derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazoline derivatives.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Introduction of various functional groups at different positions on the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: For their antimicrobial, antiviral, and anticancer properties.

    Medicine: As potential therapeutic agents for treating various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Quinazolin-4(3H)-one derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • Quinazolin-4(3H)-one itself.
  • 2-Phenylquinazolin-4(3H)-one.
  • 3-(4-Methoxyphenyl)quinazolin-4(3H)-one.

Uniqueness

The uniqueness of Quinazolin-4(3H)-one, 1,2-dihydro-2-(4-allyloxyphenyl)-3-(4-methylphenyl)- lies in its specific substitution pattern, which can impart unique biological activities and chemical properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-(4-prop-2-enoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C24H22N2O2/c1-3-16-28-20-14-10-18(11-15-20)23-25-22-7-5-4-6-21(22)24(27)26(23)19-12-8-17(2)9-13-19/h3-15,23,25H,1,16H2,2H3

InChI Key

LYGQOZRGTLPLDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC=C

Origin of Product

United States

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